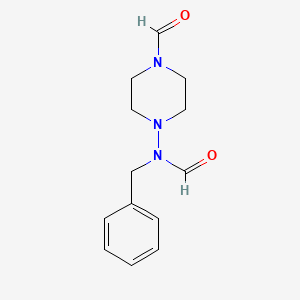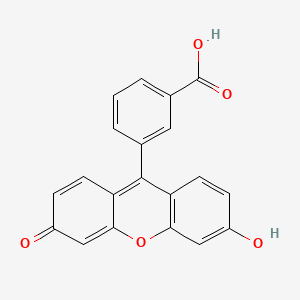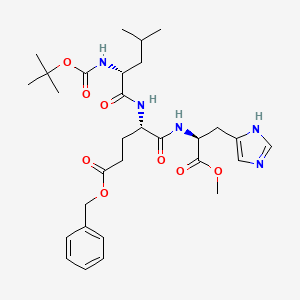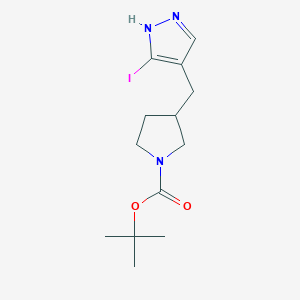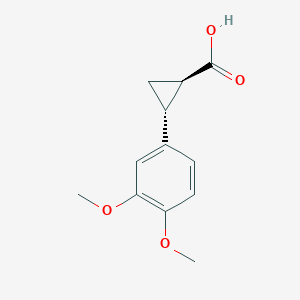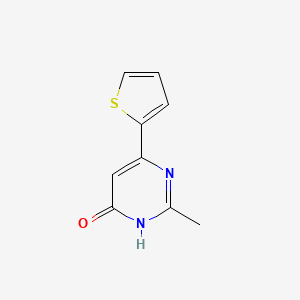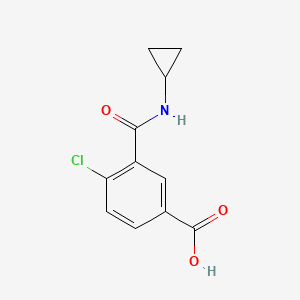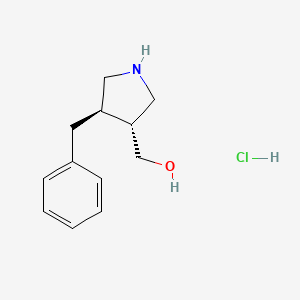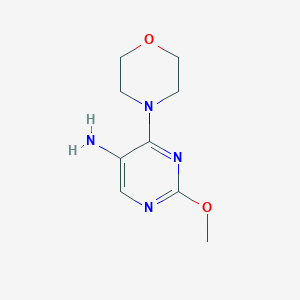
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, a secondary alcohol, and an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3,4-dimethylaniline with a trifluoromethyl ketone under reductive conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or tetrahydrofuran (THF) and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity. The process would also incorporate steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The aromatic amine can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-one.
Reduction: 3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its trifluoromethyl group which imparts unique physical properties.
Mechanism of Action
The mechanism by which 3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aromatic amine can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropane: Lacks the hydroxyl group, making it less polar.
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-one: Contains a ketone group instead of a hydroxyl group, altering its reactivity and physical properties.
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-amine: Features an amine group, which can engage in different types of chemical interactions.
Uniqueness
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a trifluoromethyl group and a secondary alcohol, which together confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
3-(3,4-dimethylanilino)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C11H14F3NO/c1-7-3-4-9(5-8(7)2)15-6-10(16)11(12,13)14/h3-5,10,15-16H,6H2,1-2H3 |
InChI Key |
JLRJOWHIDJRODS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(C(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


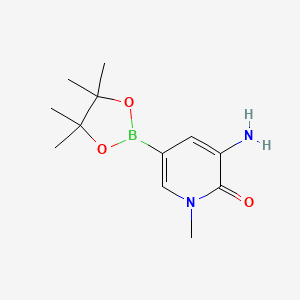
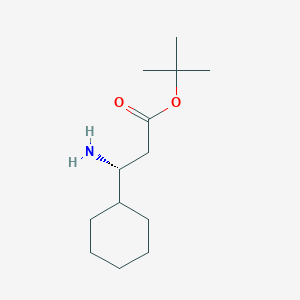
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B15279803.png)

